molecular formula C8H12Cl2O B14666718 7,7-Dichloro-1-methoxybicyclo[4.1.0]heptane CAS No. 37829-49-5

7,7-Dichloro-1-methoxybicyclo[4.1.0]heptane

Cat. No.: B14666718
CAS No.: 37829-49-5
M. Wt: 195.08 g/mol
InChI Key: BBPOYSRUELTNOR-UHFFFAOYSA-N
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Description

7,7-Dichloro-1-methoxybicyclo[410]heptane is a bicyclic organic compound with the molecular formula C8H12Cl2O It is characterized by a unique structure that includes a three-membered ring fused to a six-membered ring, with two chlorine atoms and one methoxy group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

7,7-Dichloro-1-methoxybicyclo[4.1.0]heptane can be synthesized through the reaction of 7,7-dichlorobicyclo[4.1.0]heptane with methanol in the presence of a strong base such as sodium hydroxide. The reaction typically involves heating the reactants under reflux conditions to facilitate the substitution of a chlorine atom with a methoxy group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Solvents such as pyridine or 2-picoline may be used to control the reaction temperature and improve safety .

Chemical Reactions Analysis

Types of Reactions

7,7-Dichloro-1-methoxybicyclo[4.1.0]heptane undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as hydroxide or alkoxide ions.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding carbonyl compounds.

    Reduction Reactions: The compound can be reduced to form derivatives with fewer chlorine atoms.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

7,7-Dichloro-1-methoxybicyclo[4.1.0]heptane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7,7-Dichloro-1-methoxybicyclo[4.1.0]heptane involves its reactivity with nucleophiles and electrophiles. The chlorine atoms and methoxy group make it a versatile compound for various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Similar Compounds

Properties

CAS No.

37829-49-5

Molecular Formula

C8H12Cl2O

Molecular Weight

195.08 g/mol

IUPAC Name

7,7-dichloro-1-methoxybicyclo[4.1.0]heptane

InChI

InChI=1S/C8H12Cl2O/c1-11-7-5-3-2-4-6(7)8(7,9)10/h6H,2-5H2,1H3

InChI Key

BBPOYSRUELTNOR-UHFFFAOYSA-N

Canonical SMILES

COC12CCCCC1C2(Cl)Cl

Origin of Product

United States

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